3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
Scientific Research Applications
Antiviral Activities
- Quinazolinone derivatives, including those structurally similar to 3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, have been investigated for their antiviral properties. A study found that certain 2,3-disubstituted quinazolin-4(3H)-ones showed potential antiviral activity against respiratory viruses such as influenza A, severe acute respiratory syndrome corona, dengue, and other biodefense viruses, indicating a broad spectrum of potential antiviral applications (Selvam et al., 2007).
Antihypertensive Properties
- Another study focused on a novel analogue of 3-benzylquinazolin-4(3H)-ones, exploring its potential as an anti-hypertension agent. This derivative was found to be a promising candidate for hypertension treatment, highlighting the possible cardiovascular applications of this compound class (Chang et al., 2016).
Anticancer and Antimicrobial Activities
- The potential anticancer activity of substituted quinazolinones, closely related to the compound , has been studied. Certain derivatives showed significant activity against cancer cell lines, suggesting their utility in cancer therapy. Additionally, these compounds exhibited antimicrobial properties, indicating their potential in combating bacterial infections (Nowak et al., 2015).
Antibacterial and Antifungal Effects
- Quinazolinone derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds within this group demonstrated potent inhibitory effects against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Appani et al., 2016).
Anti-Tubercular Potential
- In the realm of tuberculosis treatment, the 2,4-diaminoquinazoline class, which is structurally related to this compound, has shown promising results as a potential lead candidate for new anti-tubercular drugs (Odingo et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O3S/c1-33-22-12-16-20(13-23(22)34-2)29-26(35-14-17-18(27)9-6-10-19(17)28)31-21(25(32)30-24(16)31)11-15-7-4-3-5-8-15/h3-10,12-13,21H,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODCVSFMHBURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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